molecular formula C18H22F3N5O B13349200 N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide

Cat. No.: B13349200
M. Wt: 381.4 g/mol
InChI Key: ZQNMQHGRHMFZDK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the cyanocyclopentyl intermediate: This could be achieved by reacting cyclopentanone with cyanide sources under basic conditions.

    Synthesis of the trifluoromethyl-substituted pyridine:

    Coupling with piperazine: The pyridine derivative could be coupled with piperazine using a suitable coupling agent like EDCI or DCC.

    Final assembly: The final step would involve the acylation of the piperazine derivative with the cyanocyclopentyl intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the cyanocyclopentyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl group on the pyridine ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or cyanocyclopentyl groups.

    Reduction: Amine derivatives from the reduction of the nitrile group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved could be related to signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but lacks the acetamide group.

    N-(1-Cyanocyclopentyl)-2-(4-(5-methyl)pyridin-2-yl)piperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of functional groups in N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity.

Properties

Molecular Formula

C18H22F3N5O

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-4-15(23-11-14)26-9-7-25(8-10-26)12-16(27)24-17(13-22)5-1-2-6-17/h3-4,11H,1-2,5-10,12H2,(H,24,27)

InChI Key

ZQNMQHGRHMFZDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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